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molecular formula C10H13BrO2 B8455265 1-Bromo-2-(dimethoxymethyl)-4-methylbenzene

1-Bromo-2-(dimethoxymethyl)-4-methylbenzene

Cat. No. B8455265
M. Wt: 245.11 g/mol
InChI Key: KUOYHVCRULZBLC-UHFFFAOYSA-N
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Patent
US07772221B2

Procedure details

Step AI (3): 2-Bromo-5-methylbenzaldehyde (500 mg, 2.51 mmol) was dissolved in methanol (5.0 mL). p-Toluenesulfonic acid monohydrate (90 mg, 0.52 mmol) and trimethoxymethane (5 mL) were added. The reaction mixture was heated at reflux for 5 h. The reaction mixture was extracted with DCM and washed with saturated aqueous sodium bicarbonate. The combined organic phases were dried over Na2SO4, filtered and concentrated in vacuum to yield 1-bromo-2-(dimethoxymethyl)-4-methylbenzene (615 mg, 99%) as a colorless oil. LC-MS (M−OCH3)+=213.25. 1H NMR (CD3OD, 500 MHz) δ 7.41-7.39 (m, 2H) 6.98 (d, J=10 Hz, 1H) 5.51 (s, 1H) 3.37 (s, 6H) 2.30 (s, 3H).
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1C=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:23][O:24][CH:25](OC)[O:26][CH3:27]>CO>[Br:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1[CH:25]([O:26][CH3:27])[O:24][CH3:23] |f:1.2|

Inputs

Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C=O)C=C(C=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
90 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
5 mL
Type
reactant
Smiles
COC(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with DCM
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C)C(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 615 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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